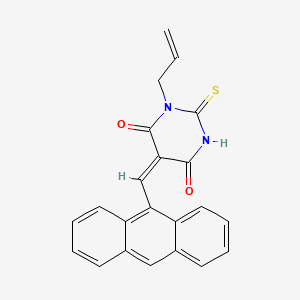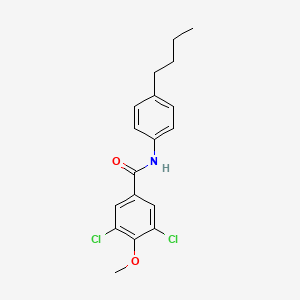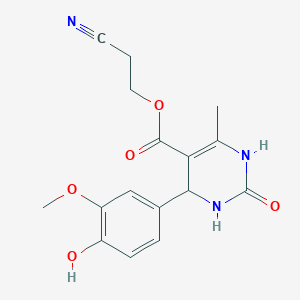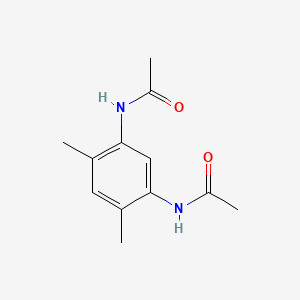
1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AMPTD, is a heterocyclic compound with a pyrimidine ring structure. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various physiological processes. For example, 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid and reactive oxygen species.
Biochemical and Physiological Effects:
1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the inhibition of viral replication. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the development of new synthesis methods for 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Methods
The synthesis of 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through several methods, including the reaction of anthraldehyde with thiosemicarbazide followed by cyclization with allylisocyanate. Other methods involve the use of different aldehydes and isocyanates to produce 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with varying substituents.
Scientific Research Applications
1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antimicrobial properties. 1-allyl-5-(9-anthrylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been investigated for its potential to inhibit the activity of enzymes such as xanthine oxidase and carbonic anhydrase, which are involved in various physiological processes.
properties
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-2-11-24-21(26)19(20(25)23-22(24)27)13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12-13H,1,11H2,(H,23,25,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNEHFDKYUSHX-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)

![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)


![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)